![molecular formula C9H8Br2Cl2N2 B567627 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332606-31-1](/img/structure/B567627.png)
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
Übersicht
Beschreibung
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C9H8Br2Cl2N2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The dichloromethyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. The compound is studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cytotoxicity in various cancer types, suggesting potential as a lead compound for anticancer drug development .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes, making them candidates for developing new antibiotics .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This compound is particularly useful in synthesizing other heterocyclic compounds and pharmaceuticals .
2. N-Heterocyclic Carbene Precursors
This compound can be converted into N-heterocyclic carbenes, which are valuable intermediates in catalysis. These carbenes can facilitate numerous organic transformations, including cross-coupling reactions and polymerizations, enhancing the efficiency of synthetic pathways in organic chemistry .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives | Cancer Research | Demonstrated significant cytotoxic effects on breast and colon cancer cell lines with IC50 values in the low micromolar range. |
Synthesis and Characterization of N-Heterocyclic Carbenes | Organic Chemistry | Successfully synthesized N-heterocyclic carbenes from 3-bromo derivatives, showcasing their utility in catalytic applications. |
Antimicrobial Efficacy of Heterocycles | Microbiology | Showed effective inhibition of Gram-positive bacteria, indicating potential as a new antibiotic agent. |
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and dichloromethyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
- 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine and dichloromethyl groups can significantly affect the compound’s properties compared to its analogs .
Biologische Aktivität
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS Number: 1332606-31-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8Br2Cl2N2
- Molecular Weight : 374.89 g/mol
- Physical Form : Yellow solid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial properties, with emerging evidence suggesting potential antiviral activities as well. The compound's structure, which features a fused imidazo-pyridine ring system, contributes to its bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects against various bacterial strains. For instance, pyridine derivatives have been shown to possess broad-spectrum antibacterial properties .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of imidazo-pyridine derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, indicating that modifications in the chemical structure can significantly enhance bioactivity .
Bacterial Strain | MIC (μg/ml) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related studies:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and replication, such as dihydrofolate reductase (DHFR) .
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
- Biofilm Inhibition : Compounds in this class have demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with other known antimicrobial agents is beneficial.
Eigenschaften
IUPAC Name |
3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZDFOGSXWJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724926 | |
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332606-31-1 | |
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.